ATR Kinase Inhibition: Comparative IC50 Values for Fluorinated Phenylpiperazine Derivatives
A derivative of 2-Fluoro-4-(piperazin-1-yl)phenol, specifically 4-[2-fluoro-4-(piperazin-1-yl)phenyl]-5-methyl-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridine, exhibits potent inhibition of ATR kinase with an IC50 of 14.2 nM [1]. While direct comparator data for the exact free base phenol is unavailable, this value can be contextualized against a related 4-(2-fluorophenyl)piperazine derivative (compound 4g) which shows an IC50 of 12.1 nM for the P2X7 receptor, demonstrating that the ortho-fluorophenylpiperazine motif consistently yields high potency across different target classes [2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.2 nM (as a derivative) |
| Comparator Or Baseline | Compound 4g (o-fluorophenylpiperazine derivative): IC50 = 12.1 nM |
| Quantified Difference | Comparable low nanomolar potency (difference of 2.1 nM) |
| Conditions | ATR kinase phosphorylation assay (for target compound) vs. P2X7 receptor antagonism assay (for comparator) |
Why This Matters
This level of potency demonstrates that the 2-fluoro-4-(piperazin-1-yl)phenol scaffold can be elaborated into highly effective kinase inhibitors, a key consideration for oncology-focused discovery programs.
- [1] BindingDB. (2021). BDBM453140: 4-[2-fluoro-4-(piperazin-1-yl)phenyl]-5-methyl-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridine; IC50 = 14.2 nM for ATR kinase. View Source
- [2] Choi, Y., et al. (2007). From Tyrosine to Glycine: Synthesis and Biological Activity of Potent Antagonists of the Purinergic P2X7 Receptor. Journal of Medicinal Chemistry, 50(13), 3065-3068. View Source
